tert-Butyl (2-chloropyridin-3-yl)carbamate
Overview
Description
tert-Butyl (2-chloropyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloropyridin-3-yl)carbamate typically involves the reaction of 2-chloropyridine-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-chloropyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: Yields the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Studied for its interactions with biological targets, although specific applications are still under research .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Acts as a building block for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are subject to ongoing research, but it is known to interact with proteins and enzymes involved in various biochemical processes .
Comparison with Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
Comparison:
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure but with a bromine atom, which can influence its reactivity and applications.
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate: Contains a hydroxyethyl group, making it more hydrophilic and potentially altering its biological activity.
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate: The presence of a methyl group can affect its steric properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVCMJKJLGRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474823 | |
Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209798-48-1 | |
Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl (2-chloropyridin-3-yl)carbamate in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. [] This class of compounds holds interest for potential biological activity and pharmaceutical applications. The significance of this compound lies in its role as a readily available precursor in a two-step synthetic route.
Q2: How is this compound utilized in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones?
A2: The synthesis involves a one-pot tandem reaction. [] First, this compound undergoes a palladium-catalyzed amination with various substituted primary anilines. This step replaces the chlorine atom with the aniline group. Subsequently, an intramolecular amidation occurs, closing the ring and forming the desired 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one product. This efficient two-step process highlights the versatility of this compound in constructing complex heterocyclic compounds.
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